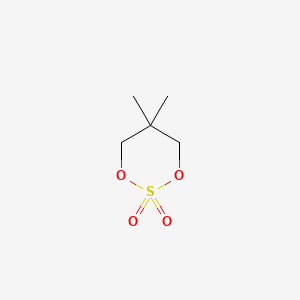









|
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:9])[CH2:7][O:6][S:5](=[O:8])[O:4][CH2:3]1.C(Cl)Cl.[O-:13][Mn](=O)(=O)=O.[K+]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.O>[CH3:1][C:2]1([CH3:9])[CH2:7][O:6][S:5](=[O:13])(=[O:8])[O:4][CH2:3]1 |f:2.3,4.5|
|


|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(COS(OC1)=O)C
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0.76 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
7.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|


|
Type
|
CUSTOM
|
|
Details
|
while stirring vigorously
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
which is provided with a stirrer
|
|
Type
|
ADDITION
|
|
Details
|
After the addition the reaction mixture
|
|
Type
|
STIRRING
|
|
Details
|
is stirred at room temperature for a further 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
FILTRATION
|
|
Details
|
suction filtered
|
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is separated
|
|
Type
|
WASH
|
|
Details
|
The residue is washed well on the suction
|
|
Type
|
FILTRATION
|
|
Details
|
filter with 20 ml of methylene chloride
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase is again extracted with this new filtrate
|
|
Type
|
EXTRACTION
|
|
Details
|
The combined organic phases are extracted with 1 g of NaHSO3 in 20 ml of water
|
|
Type
|
WASH
|
|
Details
|
washed with a small amount of water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After drying over Na2SO4 and evaporation there
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(COS(OC1)(=O)=O)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.2 g | |
| YIELD: CALCULATEDPERCENTYIELD | 129.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |